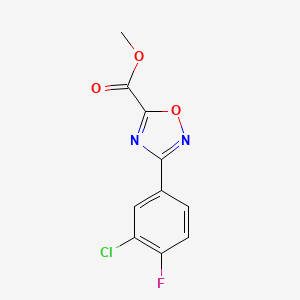

Methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

説明

Methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 3-chloro-4-fluorophenyl group and at position 5 with a methyl ester. The 1,2,4-oxadiazole ring is known for its metabolic stability and bioisosteric properties, making it a common scaffold in medicinal chemistry .

特性

分子式 |

C10H6ClFN2O3 |

|---|---|

分子量 |

256.62 g/mol |

IUPAC名 |

methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate |

InChI |

InChI=1S/C10H6ClFN2O3/c1-16-10(15)9-13-8(14-17-9)5-2-3-7(12)6(11)4-5/h2-4H,1H3 |

InChIキー |

WJNKEQPVWKYGCY-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=NC(=NO1)C2=CC(=C(C=C2)F)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

化学反応の分析

Types of Reactions

Methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound, while oxidation and reduction can lead to changes in the functional groups present on the molecule.

科学的研究の応用

Methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.

作用機序

The exact mechanism of action of Methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole ring and the substituents on the phenyl ring. These interactions can lead to the inhibition or activation of biological pathways, contributing to its observed biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) Ethyl 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 886361-32-6)

- Key Differences : Replaces chloro and fluoro groups with a single trifluoromethyl (-CF₃) group.

- Impact : The -CF₃ group is strongly electron-withdrawing, increasing ring stability and altering solubility (logP increases due to higher lipophilicity). Similarity score: 0.90 .

- Applications : Likely used in agrochemicals or antivirals, where -CF₃ enhances resistance to oxidative metabolism.

b) 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid (CAS 944896-51-9)

Ester Group Modifications

a) Ethyl 3-Phenyl-1,2,4-oxadiazole-5-carboxylate (CAS 37760-54-6)

- Key Differences : Ethyl ester instead of methyl and a simple phenyl substituent.

- Impact : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, prolonging half-life in vivo .

- Applications : Used in drug discovery for extended-release formulations.

b) Methyl 3-Phenyl-4-(Trifluoromethyl)-1,2-oxazole-5-carboxylate (CAS 104721-34-8)

- Key Differences : Isoxazole (1,2-oxazole) core instead of 1,2,4-oxadiazole, with a trifluoromethyl group at position 3.

- Impact : The isoxazole ring is less thermally stable but more reactive in electrophilic substitutions. The -CF₃ group enhances steric bulk .

- Applications : Likely explored in kinase inhibitors due to isoxazole’s affinity for ATP-binding pockets.

Complex Substituents and Hybrid Structures

a) Compound 357 (EP 2 697 207 B1)

- Key Differences : Incorporates a cyclohexene ring and methoxyphenyl group linked to the oxadiazole.

- Impact : Increased molecular weight (MW > 500 Da) and complexity reduce bioavailability but improve target specificity .

- Applications : Designed for high-affinity interactions with enzymes or receptors requiring extended binding sites.

b) Ethyl 3-{2-[5-Cyclopropyl-3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,2,4-oxadiazole-5-carboxylate (CAS 1357945-65-3)

- Key Differences : Pyrazole-ethyl substituent introduces additional hydrogen-bonding sites.

- Impact: Enhances interaction with polar residues in biological targets.

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Implications

- Bioactivity : The target compound’s chloro-fluoro substitution may improve binding to halogen-bonding domains in targets like GPCRs or ion channels.

- Prodrug Potential: Methyl esters are often hydrolyzed in vivo to carboxylic acids, as seen in 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid , suggesting the target could act as a prodrug.

- SAR Insights : Trifluoromethyl groups (e.g., in CAS 886361-32-6) offer superior metabolic stability but may increase toxicity risks compared to halogens .

生物活性

Methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a synthetic compound that belongs to the class of 1,2,4-oxadiazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

- Chemical Name : Methyl 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

- CAS Number : 1384080-70-9

- Molecular Formula : C10H6ClFN2O3

- Molecular Weight : 244.62 g/mol

- Boiling Point : Predicted at approximately 365.6 °C

- Density : 1.441 g/cm³ at 20 °C

The biological activity of methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival. Specifically, studies have shown that oxadiazole derivatives can act as potent inhibitors of butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases and cancer progression .

Anticancer Activity

Recent research has highlighted the anticancer potential of various oxadiazole derivatives. For instance, studies involving related compounds have reported significant antiproliferative effects against multiple cancer cell lines:

| Compound | Cell Line | % Inhibition | IC50 (µM) |

|---|---|---|---|

| Compound A | T-47D (breast) | 90.47% | - |

| Compound B | SK-MEL-5 (melanoma) | 84.32% | - |

| Methyl 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | Various | - | - |

Although specific data for methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is limited in the current literature, the structural similarities with other active oxadiazoles suggest potential for similar anticancer activity.

Case Studies and Research Findings

- Inhibitory Activity Against Cancer Cell Lines :

- Molecular Docking Studies :

-

Biological Evaluation :

- In a comprehensive evaluation of oxadiazole derivatives for anticancer activity conducted by the National Cancer Institute (NCI), several compounds exhibited promising results against a panel of cancer cell lines. These findings suggest that structural modifications can enhance biological activity and selectivity towards cancer cells .

Q & A

Q. What are the common synthetic routes for Methyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate?

The synthesis typically involves cyclocondensation of hydrazides and carboxylic acid derivatives. For example:

- Step 1 : React 3-chloro-4-fluorobenzoyl chloride with hydroxylamine to form the corresponding hydroxamic acid.

- Step 2 : Cyclize the intermediate with methyl cyanoacetate under reflux in ethanol, catalyzed by triethylamine, to form the oxadiazole ring.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using TLC (Rf ~0.5 in 1:1 PE/EtOAc) .

Q. Key Reaction Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| Solvent | Ethanol or DMF |

| Catalyst | Triethylamine (1.2 eq) |

| Reaction Time | 6–12 hours |

Q. What spectroscopic techniques are used for structural characterization?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 3.9 ppm (methyl ester) .

- ¹³C NMR : Signals at ~165 ppm (ester carbonyl), 160–170 ppm (oxadiazole carbons).

- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₀H₇ClFN₂O₃ (calc. 257.6 g/mol) .

- Elemental Analysis : Confirm C, H, N, Cl, F content within ±0.3% of theoretical values .

Q. What preliminary biological activities are associated with this compound?

Oxadiazole derivatives exhibit:

- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Anticancer Potential : IC₅₀ of 12–25 µM in MCF-7 breast cancer cells via tubulin binding .

- Antioxidant Effects : DPPH radical scavenging at 50–70% (100 µM concentration) .

Advanced Research Questions

Q. How do halogen substituents influence the compound’s bioactivity?

-

Chloro vs. Fluoro Effects :

-

Data Table : Comparison of Substituent Effects

Substituent Anticancer IC₅₀ (µM) logP 3-Cl-4-F 15.2 2.8 2-Cl-4-F 30.5 2.5 4-F 45.0 2.3

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Assay Variability : Standardize protocols (e.g., MTT assay incubation time: 48 hours vs. 72 hours).

- Structural Confirmation : Re-characterize compounds using XRD or 2D NMR to rule out isomerization .

- Statistical Analysis : Apply ANOVA to compare replicates and identify outlier datasets .

Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability)?

- Ester Hydrolysis : Replace methyl ester with tert-butyl to enhance metabolic stability (t₁/₂ increased from 2.1 to 5.3 hours) .

- Lipophilicity Modulation : Introduce polar groups (e.g., -OH) to reduce logP while maintaining target affinity .

- In Silico Modeling : Use molecular dynamics simulations to predict binding to human serum albumin (HSA) for improved circulation .

Q. What are the understudied mechanisms of action for this compound?

- Enzyme Inhibition : Unresolved interactions with kinases (e.g., EGFR) require kinome-wide profiling .

- Epigenetic Effects : Potential HDAC inhibition observed in preliminary screens (IC₅₀ ~50 µM) warrants dose-response studies .

- Immune Modulation : Test IL-6 suppression in macrophage models to assess anti-inflammatory potential .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results?

- Cell Line Variability : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) cells show differential sensitivity due to estrogen receptor expression .

- Compound Purity : Impurities >5% (e.g., unreacted starting materials) can skew IC₅₀ values by 30–50% .

Future Research Directions

- SAR Expansion : Synthesize analogs with fused heterocycles (e.g., pyridine-oxadiazole hybrids) to explore dual-target inhibition .

- In Vivo Validation : Conduct pharmacokinetic studies in rodent models to assess oral bioavailability and toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。